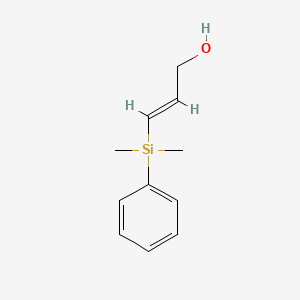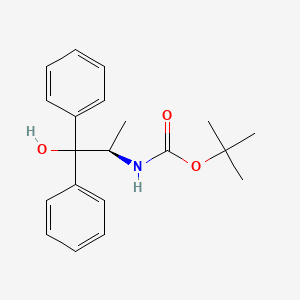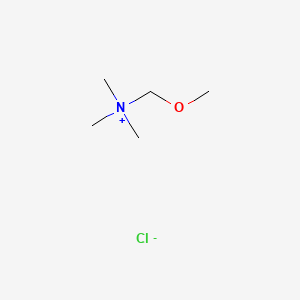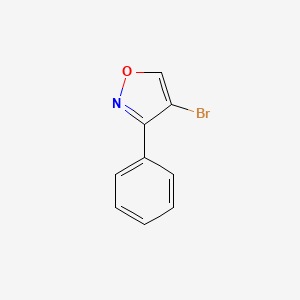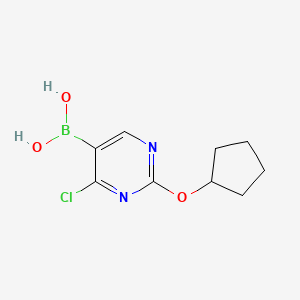
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H12BClN2O3. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both a boronic acid group and a pyrimidine ring makes it a versatile intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(cyclopentyloxy)pyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the corresponding halopyrimidine using bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alkoxides, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Amino or alkoxy-substituted pyrimidines.
科学的研究の応用
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
(4-Chloro-2-(piperidino)pyrimidine-5-yl)boronic acid: Similar structure but with a piperidine ring instead of a cyclopentyloxy group.
(4-Chloro-2-(methoxy)pyrimidine-5-yl)boronic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
Uniqueness
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The cyclopentyloxy group offers steric and electronic properties that can influence the outcome of reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C9H12BClN2O3 |
|---|---|
分子量 |
242.47 g/mol |
IUPAC名 |
(4-chloro-2-cyclopentyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)5-12-9(13-8)16-6-3-1-2-4-6/h5-6,14-15H,1-4H2 |
InChIキー |
SPAZMDRKNPFJJY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1Cl)OC2CCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



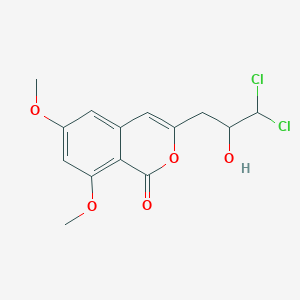
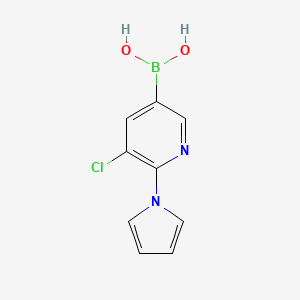
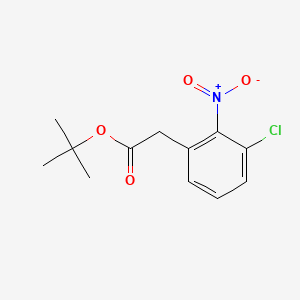
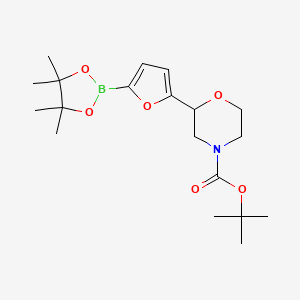
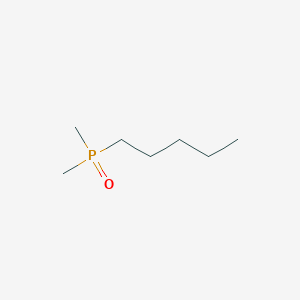
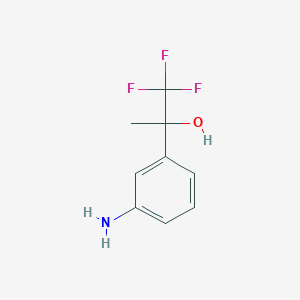
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
